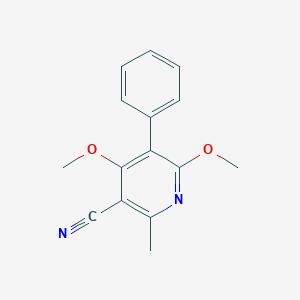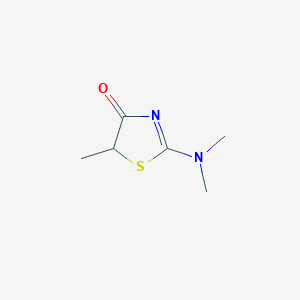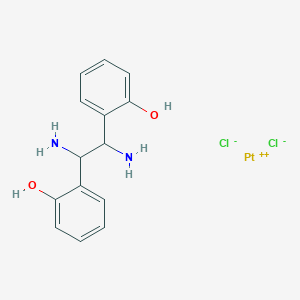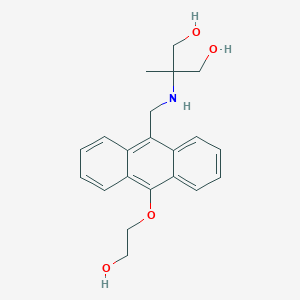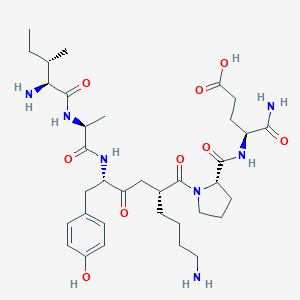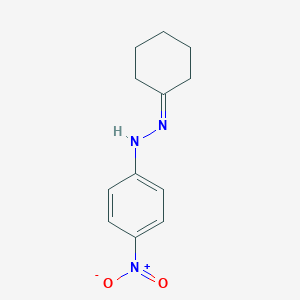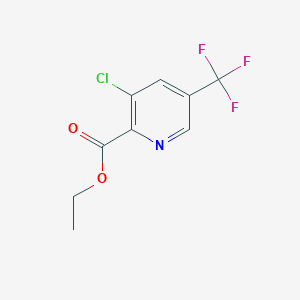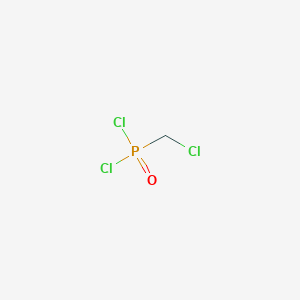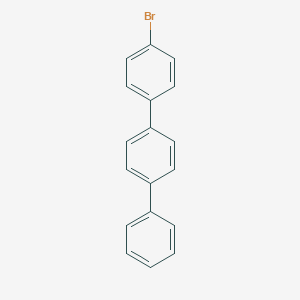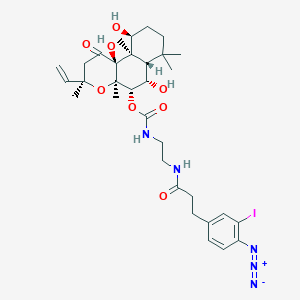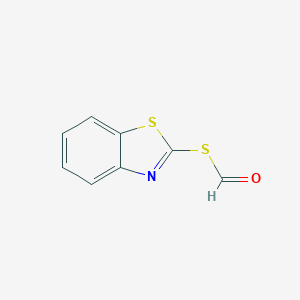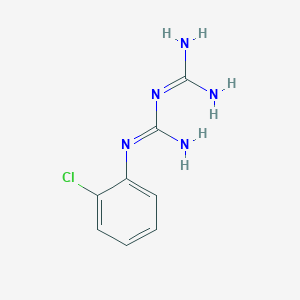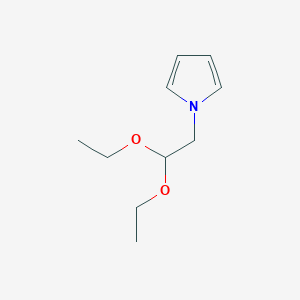
1-(2,2-Diethoxyethyl)pyrrole
Übersicht
Beschreibung
1-(2,2-Diethoxyethyl)pyrrole is a synthetic organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a pyrrole ring and two ethoxy groups attached to the second carbon atom of the pyrrole ring. This compound is known for its ability to interact with biological systems, making it a valuable tool in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrole is not fully understood, but it is believed to interact with biological systems through the formation of covalent bonds with proteins and enzymes. This interaction can lead to changes in the structure and function of these molecules, which can affect cellular signaling pathways and other physiological processes.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(2,2-Diethoxyethyl)pyrrole can have a range of biochemical and physiological effects, including the inhibition of various enzymes such as monoamine oxidase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may be useful in the treatment of diseases related to oxidative stress such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,2-Diethoxyethyl)pyrrole in lab experiments include its ability to interact with biological systems, making it a valuable tool in the study of biochemical and physiological processes. Additionally, it is relatively easy to synthesize and has a long shelf life. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2,2-Diethoxyethyl)pyrrole. One area of interest is the development of new drugs that target specific proteins and enzymes using this compound as a starting point. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods and modifications to the structure of this compound may lead to the discovery of new and more effective compounds for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diethoxyethyl)pyrrole has been extensively used in scientific research as a tool to study various biological processes. It has been shown to interact with proteins and enzymes, making it useful in the study of enzyme kinetics and protein-protein interactions. Additionally, it has been used to study the role of oxidative stress in disease states, as well as the effects of various drugs on cellular signaling pathways.
Eigenschaften
CAS-Nummer |
136927-42-9 |
|---|---|
Produktname |
1-(2,2-Diethoxyethyl)pyrrole |
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
1-(2,2-diethoxyethyl)pyrrole |
InChI |
InChI=1S/C10H17NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h5-8,10H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
XVGFJCLDQNRKMT-UHFFFAOYSA-N |
SMILES |
CCOC(CN1C=CC=C1)OCC |
Kanonische SMILES |
CCOC(CN1C=CC=C1)OCC |
Synonyme |
1-(2,2-DIETHOXYETHYL)PYRROLE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)
